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CAS No.: 70324-65-1

Cat. No.: B555442

Get Quote

Executive Summary
L-Histidine p-nitroanilide (H-His-pNA) is a specific chromogenic substrate used primarily for the

kinetic characterization of aminopeptidases with specificity for N-terminal basic or aromatic

residues. While less ubiquitous than its leucine analog (H-Leu-pNA), H-His-pNA is critical for

distinguishing substrate specificity profiles in enzymes such as Aminopeptidase B (APB) and

broad-spectrum Aminopeptidase N (PepN). This guide provides a rigorous analysis of its

physicochemical properties, a validated solubilization strategy to overcome its inherent

hydrophobicity, and a self-validating protocol for enzymatic assays.

Chemical Identity & Structural Analysis[1]
H-His-pNA consists of the amino acid L-histidine coupled via an amide bond to para-

nitroaniline (pNA). The chromogenic utility stems from the electronic properties of the p-

nitroaniline group; when attached to the amino acid, the amide linkage suppresses the

resonance structure responsible for strong absorbance at 405 nm. Upon enzymatic hydrolysis,

the release of free pNA restores this resonance, resulting in a measurable yellow color shift.
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Physiochemical Properties Table[1][2]
Property Specification

Chemical Name
L-Histidine p-nitroanilide (often supplied as

monohydrochloride)

Common Abbreviation H-His-pNA

CAS Number
70324-65-1 (Free base) / 117533-02-5 (HCl salt

variant)

Molecular Formula C₁₂H₁₃N₅O₃ (Free base)

Molecular Weight 275.26 g/mol (Free base)

Solubility Poor in water; Soluble in DMSO, DMF, Methanol

Appearance White to off-white powder

pKa (pNA) ~1.0 (Amine group of free pNA)

Detection Wavelength 405 nm (Absorbance max of free pNA)

Mechanistic Principles
The assay relies on the hydrolytic cleavage of the amide bond between the carboxyl group of

L-histidine and the amino group of p-nitroaniline. This reaction is catalyzed by aminopeptidases

that recognize the free N-terminal histidine residue.
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Caption: Enzymatic hydrolysis mechanism of H-His-pNA. The enzyme attacks the scissile

amide bond, releasing the chromophore p-nitroaniline.

Enzymatic Applications & Specificity
Unlike H-Leu-pNA, which is the "gold standard" for Leucine Aminopeptidase (LAP), H-His-pNA
is often used to probe the S1 pocket specificity of aminopeptidases.

Aminopeptidase N (PepN): A broad-specificity metalloprotease. While it prefers

neutral/hydrophobic residues, it shows measurable activity against His-pNA, often used to

determine the enzyme's tolerance for basic N-terminal residues [1].

Aminopeptidase B (APB): Specifically targets basic amino acids (Arg, Lys, His). H-His-pNA
is a diagnostic substrate to differentiate APB activity from LAP activity.

Microbial Peptidases: Used in the characterization of proteolytic systems in lactic acid

bacteria (e.g., Lactobacillus helveticus), where specific histidine-cleaving capability is a

metabolic trait [2].

Critical Consideration: H-His-pNA is significantly less water-soluble than H-Leu-pNA. Failure to

properly solubilize the substrate results in precipitation upon addition to the aqueous buffer,

leading to light scattering that mimics enzyme activity (false positive).

Experimental Protocol: The Self-Validating System
This protocol is designed to ensure complete solubilization and accurate kinetic measurement.

It includes a "Solvent Tolerance Check" to validate that the organic solvent concentration does

not inhibit the enzyme.

Reagents
Assay Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.2–8.0 (Optimized for target

enzyme).

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Substrate Stock: 20 mM H-His-pNA in DMSO.
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pNA Standard: p-Nitroaniline (Sigma) for standard curve generation.[1]

Workflow Diagram
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Dissolve H-His-pNA in 100% DMSO
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3. Substrate Dilution
Dilute Stock into Buffer

(Final DMSO < 5%)

2. Buffer Preparation
Pre-warm Assay Buffer (pH 7.2-8.0)

to 37°C

4. Blanking
Measure Absorbance at 405nm

(Check for precipitation)

5. Reaction Initiation
Add Enzyme Sample

Mix immediately

6. Kinetic Read
Monitor A405 every 30s for 10 min
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Caption: Step-by-step workflow for H-His-pNA enzymatic assay ensuring solubility and blank

correction.

Step-by-Step Methodology
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Preparation of Stock Solution:

Weigh H-His-pNA accurately.

Dissolve in 100% DMSO to a concentration of 20 mM. Vortex vigorously until clear. Note:

Do not use water or buffer for the initial dissolution.

pNA Standard Curve (Self-Validation Step):

Prepare serial dilutions of pure p-nitroaniline (0 to 100 µM) in the final assay buffer

(containing the same % DMSO as your samples).

Measure A405.[1][2][3][4]

Calculate the extinction coefficient (

). It should be approximately 9.6 to 9.9 mM⁻¹cm⁻¹ [3]. If significantly lower, check pH or
spectrophotometer calibration.

Assay Setup:

Blank: 980 µL Buffer + 20 µL Substrate Stock (No Enzyme).

Test: 970 µL Buffer + 20 µL Substrate Stock + 10 µL Enzyme.

Final Substrate Concentration: 0.4 mM.

Final DMSO Concentration: 2% (v/v).

Measurement:

Incubate at 37°C.

Monitor absorbance at 405 nm for 5–10 minutes.

Ensure the Blank rate is near zero (verifying no spontaneous hydrolysis).

Calculation:
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[3]

: Change in absorbance per minute.[3]

: Extinction coefficient (e.g., 9.9 mM⁻¹cm⁻¹).[3]

: Path length (1 cm).

Troubleshooting & Stability
Common Pitfalls

Precipitation: If the solution turns cloudy immediately upon adding the DMSO stock to the

buffer, the substrate concentration is too high or the buffer ionic strength is incompatible.

Solution: Lower the final substrate concentration or increase DMSO to 5% (if enzyme

tolerates it).

High Background: H-His-pNA is prone to spontaneous hydrolysis at high pH (>8.5) or if

stored in aqueous solution.

Solution: Always prepare fresh dilutions from the DMSO stock.

Storage
Solid: Store at -20°C, desiccated. Stable for >2 years.

DMSO Stock: Stable for 1 month at -20°C. Discard if it turns yellow (indicates free pNA).
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271-278.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b555442?utm_src=pdf-custom-synthesis#bc-rfq
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/4-Nitroaniline/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/147/498/a5970dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/130/221/i6007enz.pdf
https://www.benchchem.com/pdf/The_Theoretical_Cornerstone_of_Enzyme_Activity_Measurement_A_Technical_Guide_to_p_Nitroaniline_Release_Assays.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0070055
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0070055
https://www.benchchem.com/product/b555442/docs#h-his-pna-structural-characterization-and-enzymatic-assay-protocol
https://www.benchchem.com/product/b555442/docs#h-his-pna-structural-characterization-and-enzymatic-assay-protocol
https://www.benchchem.com/product/b555442/docs#h-his-pna-structural-characterization-and-enzymatic-assay-protocol
https://www.benchchem.com/product/b555442/docs#h-his-pna-structural-characterization-and-enzymatic-assay-protocol
https://www.benchchem.com/product/b555442?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555442?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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